Trans-FDKP Isomer Content Optimization for Aerodynamic Performance: 45–65% Range Versus Outside Specification
Fumaryl diketopiperazine (FDKP) microparticles with a trans isomer content of approximately 45% to 65% demonstrate improved aerodynamic performance compared to FDKP microparticles having a trans isomer content outside this defined range [1]. This isomer content specification is claimed as a critical quality attribute for achieving reproducible lung deposition in the Technosphere® inhalation platform. The trans/cis isomer ratio affects the self-assembly behavior and resulting particle morphology, which in turn determines the fine particle fraction (FPF) and mass median aerodynamic diameter (MMAD) achievable upon aerosolization [1]. In contrast, alternative diketopiperazine analogs such as succinyl-DKP and glutaryl-DKP lack established isomer content-performance relationships for pulmonary delivery, meaning their aerodynamic behavior is not predictably controllable through manufacturing specifications [2].
| Evidence Dimension | Aerodynamic performance (qualitative improvement) |
|---|---|
| Target Compound Data | Improved aerodynamic performance relative to FDKP microparticles with trans isomer content outside 45–65% |
| Comparator Or Baseline | FDKP microparticles with trans isomer content <45% or >65%; Alternative diketopiperazines (succinyl-DKP, glutaryl-DKP, maleyl-DKP) |
| Quantified Difference | Patent-claimed performance improvement within 45–65% trans range; alternative DKPs have no established aerodynamic performance specifications |
| Conditions | FDKP microparticles prepared via self-assembly under acidic conditions; assessed by in vitro aerodynamic particle sizing |
Why This Matters
Procurement of FDKP with verified trans isomer content (45–65%) is essential for reproducible pulmonary deposition; generic diketopiperazines lack this validated performance specification.
- [1] MannKind Corporation. Diketopiperazine Microparticles with Defined Isomer Contents. European Patent EP3556356A1, 2019. View Source
- [2] Carlson DM, et al. Composition for the treatment comprising diketopiperazine. Patent Publication. MannKind Corporation. View Source
